(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-24-18-9-5-2-6-15(18)19(23)21-11-10-14(12-21)22-13-20-16-7-3-4-8-17(16)22/h2-9,13-14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQGEMPXJYKHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which is then functionalized to introduce the pyrrolidine ring. The final step involves the attachment of the phenyl group with the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the benzimidazole and pyrrolidine rings with the methylthio-substituted phenyl group provides a versatile scaffold for further functionalization and application in various fields.
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that integrates a benzo[d]imidazole moiety with a pyrrolidine ring and a methylthio-substituted phenyl group. This structural configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Numerous studies have indicated that derivatives of benzo[d]imidazole possess notable anticancer properties. The compound's structure suggests it may inhibit tumor growth through mechanisms such as:
- Inhibition of cell proliferation : Similar compounds have shown effectiveness in blocking pathways that lead to uncontrolled cell division.
- Induction of apoptosis : The presence of the benzo[d]imidazole moiety is associated with promoting programmed cell death in cancer cells .
Antimicrobial Activity
Research indicates that compounds with benzo[d]imidazole structures exhibit antimicrobial properties against various pathogens. For instance, studies have reported significant activity against:
- Staphylococcus aureus (including MRSA)
- Candida albicans
- Mycobacterium smegmatis
Minimum inhibitory concentrations (MIC) for similar compounds have been recorded as low as 1 µg/mL, suggesting that this compound may also have potent antimicrobial effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and microbial resistance.
- Microtubule Disruption : Similar imidazole derivatives have been shown to interfere with microtubule assembly, impacting cell division and function .
- Biofilm Disruption : The compound may also affect biofilm formation in bacteria, enhancing its efficacy against infections .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Various cancer lines | <10 | |
| Antimicrobial | Staphylococcus aureus | <1 | |
| Antimicrobial | Candida albicans | 3.9 | |
| Antimicrobial | Mycobacterium smegmatis | <10 |
Case Study: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting the potential for this compound in treating resistant infections .
Computational Predictions
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the biological activity of this compound based on its structure. These predictions suggest a wide spectrum of potential therapeutic effects, including anti-inflammatory and anticancer activities, which warrant further experimental validation .
Q & A
Q. What are the optimal synthetic routes for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives . Subsequent steps include coupling the pyrrolidine moiety and introducing the 2-(methylthio)phenyl ketone group. Microwave-assisted synthesis or solvent-free conditions can enhance yields (e.g., reducing reaction times by 30–50%) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify the benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for cyclic amine protons) moieties .
- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]+ ion at m/z ~380–400) .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, given benzimidazole’s known interactions .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance metabolic stability .
- Solubility : Replace the methylthio group with sulfoxide/sulfone derivatives to improve aqueous solubility .
- Data Collection : Compare logP (HPLC-based) and plasma protein binding (equilibrium dialysis) across analogs. SAR trends from related compounds suggest pyrrolidine N-substitution increases bioavailability .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate conflicting studies under controlled conditions (e.g., ATP levels in cytotoxicity assays) .
- Target Profiling : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS) to identify off-target interactions .
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial data from vs. ) to identify outliers due to assay variability.
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of homologous targets (e.g., human topoisomerase II, PDB ID 3QX3) to map binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Train models on benzimidazole derivatives’ bioactivity data (e.g., pIC₅₀ vs. descriptors like polar surface area) .
Key Research Challenges
- Stereochemical Control : The pyrrolidine-benzimidazole linkage may introduce chiral centers; use chiral HPLC or asymmetric catalysis to isolate enantiomers .
- Metabolic Stability : The methylthio group is prone to oxidation; evaluate metabolites via LC-MS/MS in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
